![molecular formula C19H22FN5O B5545978 5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

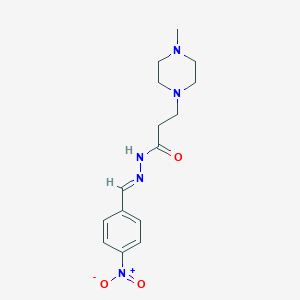

The synthesis of benzimidazole derivatives, including structures similar to the one , often involves multi-step chemical reactions. Compounds related to the chemical have been synthesized through various methods, including condensation reactions of diamines and aldehydes in the presence of nitrobenzene or through cyclization reactions facilitated by specific reagents or conditions. These methods highlight the complexity and the required precision in synthesizing such intricate molecules (Yadagiri & Lown, 1990).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their planarity and the ability to form stable crystal structures. X-ray crystallography studies provide insight into the molecular conformation, showing that the benzimidazole ring tends to maintain a planar structure, which is crucial for its interactions and chemical behavior (Özbey et al., 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, reflecting their chemical properties. These compounds can participate in nucleophilic substitution reactions, given the presence of halogens like fluorine, which can be replaced by other groups under certain conditions. The reactivity is also influenced by the presence of the imidazole and piperidine rings, which can undergo reactions such as alkylation, acylation, and others depending on the substituents and reaction conditions.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms contributes to the compound's lipophilicity, while the overall molecular geometry affects its solubility in various solvents. The crystalline structure determined by X-ray analysis helps in understanding the compound's stability and melting point, which are crucial for its handling and storage (Kumar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antituberculosis Agents

Research indicates that derivatives related to the chemical structure of "5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole" demonstrate significant potential as antibacterial and antituberculosis agents. Benzimidazole derivatives, in particular, have shown good activity against strains of Mycobacterium tuberculosis, highlighting their importance in addressing antibiotic resistance and the need for new therapeutic options in treating tuberculosis and other bacterial infections (Yoon et al., 2013).

Anticancer Activity

Coumarin-benzimidazole hybrids, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activities. Notably, some of these hybrids demonstrated significant inhibition of cancer cell growth, suggesting that the integration of benzimidazole derivatives into anticancer drug design could be a promising strategy for developing novel therapeutics (Paul, Bindal, & Luxami, 2013).

Neuroleptic Activity

Studies on benzimidazole and imidazole derivatives, including compounds structurally related to "5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole," have indicated their potential in neuroleptic (antipsychotic) applications. These compounds have shown promising results in neuroleptic tests, comparing favorably with established medications like haloperidol, particularly in minimizing extrapyramidal side effects, which are common drawbacks of many antipsychotic drugs (Sato et al., 1978).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O/c1-24-11-8-21-19(24)13-6-9-25(10-7-13)18(26)5-4-17-22-15-3-2-14(20)12-16(15)23-17/h2-3,8,11-13H,4-7,9-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPJQPBJOUSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)CCC3=NC4=C(N3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)